molecular formula C19H23N7O3 B6556430 ethyl 4-{4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazine-1-carboxylate CAS No. 1040639-13-1

ethyl 4-{4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazine-1-carboxylate

Cat. No.: B6556430
CAS No.: 1040639-13-1
M. Wt: 397.4 g/mol
InChI Key: DMQJXWLAVKJLPB-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H23N7O3 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.18623762 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazine-1-carboxylate, identified by CAS Number 1040639-13-1, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article aims to consolidate findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N7O3C_{19}H_{23}N_{7}O_{3} with a molecular weight of 397.4 g/mol. The structure consists of a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety, which is crucial for its biological activity.

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various mechanisms of action:

  • CDK2 Inhibition : This compound has been studied for its ability to inhibit cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells .
  • Anticancer Activity : In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 0.119nM0.119\,nM for a related compound against HCT-116 cells .

Biological Activity Data

Compound IDCell LineIC50 (nM)Comments
Compound AMCF-70.119 ± 0.007Significant growth inhibition
Compound BHepG2Not specifiedPotential liver cancer treatment
Compound CHCT-116Not specifiedInduces apoptosis at G1 phase

Study on Anticancer Properties

A detailed study conducted on the efficacy of this compound demonstrated that it induces apoptosis in cancer cells through cell cycle arrest at the G1 phase. The study reported that treatment with this compound resulted in a significant increase in cells in the G0-G1 phase compared to controls, indicating effective cell cycle interruption and subsequent apoptosis induction .

Inhibition of Enzymatic Activity

Another research highlighted that derivatives from this chemical class exhibited selective inhibition against various kinases involved in tumor progression. The structure–activity relationship (SAR) studies suggested modifications on the piperazine ring could enhance inhibitory potency against specific kinases like MEK and ERK .

Properties

IUPAC Name

ethyl 4-[4-(4-methoxyanilino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3/c1-3-29-19(27)26-10-8-25(9-11-26)18-22-16(15-12-20-24-17(15)23-18)21-13-4-6-14(28-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJXWLAVKJLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(C=NN3)C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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